4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the pyrrolo-pyrimidine dione family, a class of heterocyclic compounds with diverse biological activities. Its structure features a bicyclic core with a 3,4-dichlorophenyl substituent at position 4 and a 2-phenylethyl group at position 5. These substituents are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-14-7-6-13(10-15(14)22)18-17-16(23-20(27)24-18)11-25(19(17)26)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWIUATUYJMGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorobenzaldehyde with phenethylamine can form an intermediate, which is then subjected to cyclization with suitable reagents to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, thereby disrupting signaling pathways essential for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs and their substituents are summarized below:
Key Observations :
Key Observations :
Key Observations :
Structure-Activity Relationships (SAR)
- Position 4: Electron-withdrawing groups (e.g., dichloro) enhance binding to hydrophobic enzyme pockets. Mono-chloro () or hydroxy () groups may reduce potency.
- Position 6 : Flexible chains (e.g., 2-phenylethyl) may improve conformational adaptability compared to rigid substituents like benzyl ().
Biological Activity
The compound 4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a dichlorophenyl group and a phenylethyl moiety attached to a pyrrolopyrimidine core.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A notable study screened a library of compounds on multicellular spheroids and identified several candidates with promising anticancer activity. The specific mechanisms often involve the inhibition of key signaling pathways such as MAPK and PI3K/Akt pathways which are crucial for tumor growth and survival .
The compound's mechanism appears to involve the inhibition of protein kinases associated with cancer cell proliferation. Inhibition of these pathways leads to decreased cell viability and increased apoptosis in various cancer cell lines. For instance:
- Inhibition of pMAPK : Studies show that the compound can inhibit phosphorylated MAPK levels significantly in lung and liver tissues .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that pyrrolopyrimidine derivatives may also possess neuroprotective effects. These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via multi-step reactions, often starting with substituted aromatic precursors and pyrimidine derivatives. A common approach involves cyclization under controlled conditions (e.g., reflux in isopropanol with HCl catalysis) . Key parameters include solvent choice (e.g., CHCl₃/MeOH mixtures), temperature (80–120°C), and catalysts (e.g., Na₂SO₄ for drying). Purification typically employs silica gel chromatography or recrystallization .
- Optimization : Reaction time and stoichiometric ratios of intermediates (e.g., chlorophenyl or phenylethyl substituents) must be calibrated using TLC monitoring . For scalability, continuous flow reactors or catalytic methods (e.g., Pd-mediated cross-coupling) are emerging alternatives .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks to confirm fused pyrrolo-pyrimidine rings and substituents (e.g., dichlorophenyl resonances at δ 7.2–7.5 ppm) .
- HRMS : Validate molecular formula (e.g., C₂₀H₁₈Cl₂N₃O₂) with <2 ppm mass accuracy .
- TLC/HPLC : Monitor reaction progress and purity (>95%) using CHCl₃/MeOH mobile phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodology :
- Substituent Variation : Replace the 3,4-dichlorophenyl or phenylethyl groups with fluorinated, hydroxylated, or allylated analogs to assess impacts on enzyme inhibition (e.g., PARP or kinase targets) .
- Biological Assays : Use radiolabeled binding assays for receptor affinity (e.g., dopamine receptors) and cell-based models (e.g., cancer lines) for IC₅₀ determination .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. How can contradictory data in biological activity reports be resolved?
- Resolution Strategies :
- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell passage number) across labs .
- Orthogonal Assays : Validate enzyme inhibition with fluorescence-based and radiometric methods .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
Q. What computational tools are effective for predicting reactivity and regioselectivity in derivatization?
- Computational Workflow :
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model transition states and predict reaction pathways .
- Molecular Dynamics : Simulate solvent effects on cyclization steps using AMBER or CHARMM force fields .
- Machine Learning : Train models on existing reaction datasets to optimize substituent compatibility .
Q. What in vivo experimental designs are suitable for pharmacokinetic and toxicity studies?
- In Vivo Protocol :
- Animal Models : Administer the compound (oral/i.v.) in rodents to measure bioavailability and half-life. Collect plasma samples for LC-MS analysis .
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and histopathology in repeated-dose studies .
- Blood-Brain Barrier Penetration : Use in situ perfusion models to assess CNS accessibility .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition potency across studies?
- Root Causes :
- Variability in enzyme sources (recombinant vs. native) .
- Differences in co-factor concentrations (e.g., NAD⁺ for PARP assays) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
